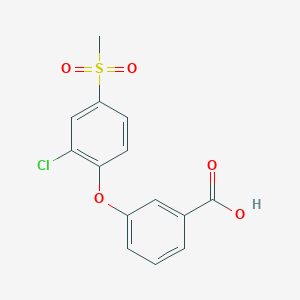

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of related sulfonyl compounds is detailed in the provided papers. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene is achieved through a [2,3] sigmatropic rearrangement, starting from a reaction of an alcohol with methylsulfinyl chloride . Another paper describes the synthesis of various sulfonated aniline derivatives, including reactions with sulfuric acid and amidosulfuric acid, as well as reductions of nitro groups to amino groups . These methods could potentially be adapted for the synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline by incorporating the appropriate aniline and sulfonyl precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These techniques provide information about the arrangement of atoms, functional groups, and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions of sulfonyl compounds vary depending on the reactants and conditions. For example, vinylallenyl sulfone undergoes electrophile-induced cyclization reactions, leading to the formation of various products including halogenated dienes and heterocyclic thiophenes and selenophenes . Similarly, the reactivity of the sulfonyl group in anilines can be explored to synthesize different derivatives, as demonstrated by the sulfonation and subsequent reactions described in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can be predicted using theoretical calculations, such as those performed using density functional theory (DFT). These calculations can provide insights into the electrophilic and nucleophilic nature of the molecules, as well as their global and local chemical activity descriptors. Non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability are among the properties that can be examined .

科研应用

抗菌性能

3-(4-甲基哌啶-1-基)-4-甲磺基苯胺及其衍生物展示了有价值的抗菌性能。例如,某些衍生物已被合成并用于抗菌评估,对各种细菌菌株显示出显著的结果 (Aziz‐ur‐Rehman等,2017)。这些化合物在新型抗菌剂的开发中具有潜力。

组合化学的支架

3-(4-甲基哌啶-1-基)-4-甲磺基苯胺的衍生物,特别是正交N-保护的4-(1,2,3-三唑-4-基)-取代的3-氨基哌啶,作为组合化学的新型支架。它们是从哌啶构建块合成的,展示了它们在生成用于药物发现的多样分子库中的实用性 (H. Schramm等,2010)。

放射配体的开发

与3-(4-甲基哌啶-1-基)-4-甲磺基苯胺相关的化合物,如4,4'-双-1-羟基-2-(4-甲基哌啶-1-基)乙基联苯(A-4),已被探索作为钠依赖性高亲和力胆碱摄取(HACU)系统的抑制剂。 A-4的衍生物被评估为HACU系统的潜在体内示踪剂,表明它们在神经科学研究中的重要性 (C. Gilissen et al., 2003)。

杂环合成

该化合物及其衍生物被用于合成各种杂环。例如,涉及1-甲基哌啶-4-酮的简便一锅法合成方法已被用于创建新型与杂环融合的邻氨基氰基苯和二氰基苯胺。这些杂环在药物化学和其他科学领域中具有潜在应用 (M. M. Mojtahedi et al., 2016)。

三唑合成

该化合物已被用于合成各种三唑,这在药物化学中具有重要意义。例如,4-甲磺基苯胺与芳香醛缩合已被用于合成1-(4-甲磺基苯基)-5-芳基-1,2,3-三唑,展示了该化合物在有机合成中的多功能性 (F. J. Daha et al., 2005)。

性质

IUPAC Name |

3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGFTBUMXAXVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)